molecular formula C₂₄H₂₅FNNaO₄ B1142390 Fluvastatin sodium anti-isomer CAS No. 93957-58-5

Fluvastatin sodium anti-isomer

Cat. No.: B1142390
CAS No.: 93957-58-5
M. Wt: 433.45
InChI Key:
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Description

Fluvastatin sodium anti-isomer is a metabolite of the lipid-lowering agent fluvastatin. Fluvastatin is a member of the statin drug class, used to treat hypercholesterolemia and prevent cardiovascular disease. The anti-isomer of fluvastatin is one of the by-products formed during the storage and degradation of fluvastatin .

Mechanism of Action

Target of Action

Fluvastatin sodium anti-isomer primarily targets the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the process .

Mode of Action

Fluvastatin selectively and competitively inhibits HMG-CoA reductase . By blocking this enzyme, fluvastatin impedes the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the synthesis of cholesterol .

Biochemical Pathways

The inhibition of HMG-CoA reductase by fluvastatin disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in intracellular cholesterol levels, triggering an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream via upregulation of LDL receptors . This results in a reduction of plasma cholesterol levels .

Pharmacokinetics

Fluvastatin is extensively absorbed from the gastrointestinal tract and is nearly completely extracted and metabolized in the liver to 2 hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile . Approximately 95% of a single dose of fluvastatin is excreted via the biliary route with less than 2% as the parent compound . The presence of food has been shown to reduce the rate of bioavailability of fluvastatin by 40% to 60% .

Result of Action

The primary result of fluvastatin’s action is a reduction in plasma cholesterol levels, which can help prevent cardiovascular disease, including myocardial infarction and stroke . By inhibiting cholesterol synthesis, fluvastatin can reduce the risk of atherosclerotic plaque formation and progression .

Action Environment

Fluvastatin’s action can be influenced by various environmental factors. For instance, the presence of food can significantly affect the drug’s bioavailability . Additionally, the drug’s efficacy and stability can be affected by the patient’s liver function, as fluvastatin is extensively metabolized in the liver . Furthermore, the resolution between fluvastatin anti-isomer and fluvastatin is not less than 1.6, indicating that the separation process can be influenced by the environment .

Biochemical Analysis

Biochemical Properties

Fluvastatin sodium anti-isomer interacts with the enzyme HMG-CoA reductase, competitively inhibiting its activity . This interaction is crucial in its role as a cholesterol-lowering agent, as it blocks the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression . By inhibiting HMG-CoA reductase, it reduces the production of cholesterol in cells, which can have wide-ranging effects on cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to HMG-CoA reductase and inhibiting its activity . This prevents the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol . This inhibition can also lead to changes in gene expression related to cholesterol synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that this compound is extensively absorbed from the gastrointestinal tract and is nearly completely extracted and metabolized in the liver to two hydroxylated metabolites and an N-desisopropyl metabolite .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific data on this compound is limited, statins as a class have been shown to have dose-dependent effects in animal models . High doses of statins can lead to adverse effects, including muscle pain and, rarely, rhabdomyolysis .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby reducing the production of mevalonic acid, a key intermediate in the synthesis of cholesterol .

Transport and Distribution

This compound is extensively absorbed from the gastrointestinal tract and is nearly completely extracted and metabolized in the liver . It is then excreted in the bile, with approximately 95% of a dose recovered in the feces . Due to its hydrophilic nature and extensive plasma protein binding, this compound has a small volume of distribution with minimal concentrations in extrahepatic tissues .

Subcellular Localization

As an inhibitor of HMG-CoA reductase, it is likely to be found in the endoplasmic reticulum where this enzyme is located

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fluvastatin sodium involves several synthetic steps. One of the key steps is the basic hydrolysis of its alkyl ester. This reaction is performed under conditions that allow selective hydrolysis of the desired syn isomer, while the unwanted anti-isomer is removed by extraction . The process involves using a suitable aqueous alcoholic solution and a controlled amount of sodium hydroxide to achieve selective hydrolysis .

Industrial Production Methods

Industrial production of fluvastatin sodium follows similar synthetic routes but on a larger scale. The process includes the use of chromatographic techniques to separate and purify the desired isomer from the anti-isomer and other impurities .

Chemical Reactions Analysis

Types of Reactions

Fluvastatin sodium and its anti-isomer undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHKIMDNBDHJB-INNGCKGUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239940
Record name Fluvastatin sodium anti-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93957-58-5
Record name Fluvastatin sodium anti-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvastatin sodium anti-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUVASTATIN SODIUM ANTI-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRP6Z03X99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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